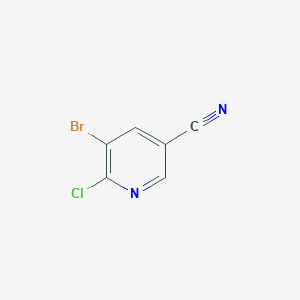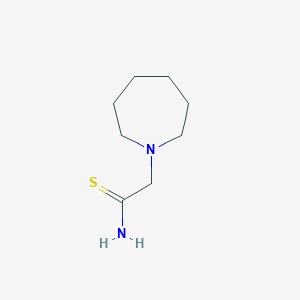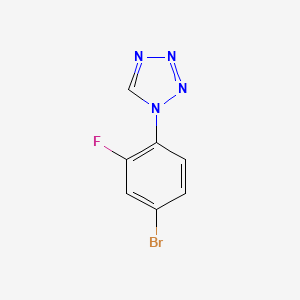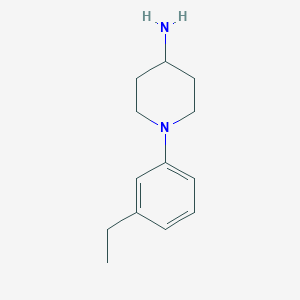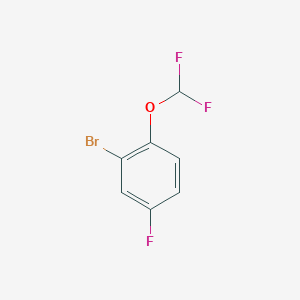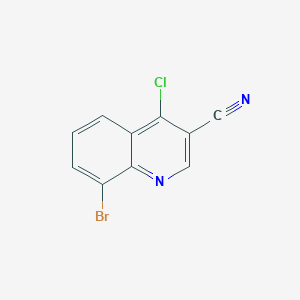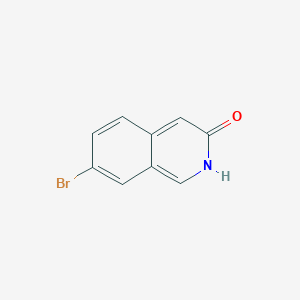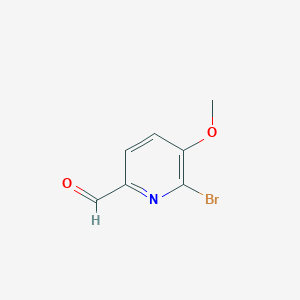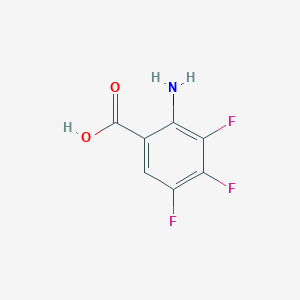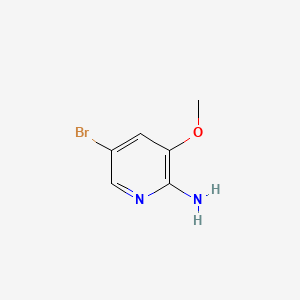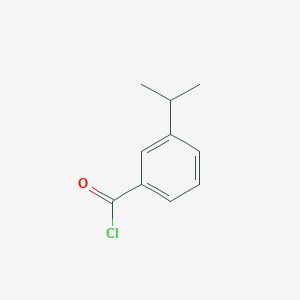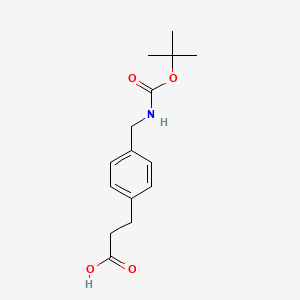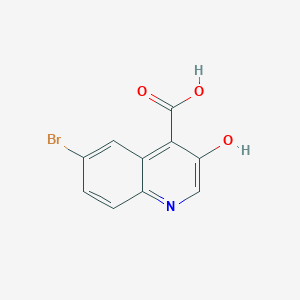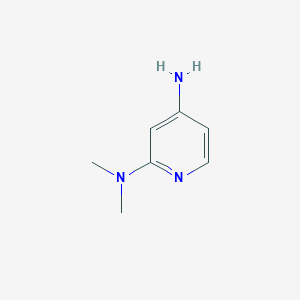![molecular formula C21H36O2Si B1291759 2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol CAS No. 885266-51-3](/img/structure/B1291759.png)
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol (2-Allyl-4-TBDMSOP) is a synthetic phenolic compound used in a variety of laboratory experiments and scientific research applications. It has a unique chemical structure that allows it to interact with several biochemical and physiological processes.
Scientific Research Applications
Natural Sources and Bioactivities of Phenolic Compounds
Phenolic compounds, including analogs of 2,4-Di-tert-butylphenol, are found in a wide range of organisms, including bacteria, fungi, plants, and animals. These compounds often serve as major components of volatile or essential oils and exhibit potent bioactivities, including toxicity against various organisms. The production of such autotoxic phenolic compounds by organisms raises questions about their ecological roles, with evidence suggesting endocidal regulation as a primary function (Zhao et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), such as BHT and DBP, are used to extend product shelf life. However, their environmental persistence and potential for human exposure have raised concerns. Studies have linked SPAs to toxic effects, including hepatic toxicity and endocrine disruption. Future research directions include investigating novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).
Catalytic Applications in Organic Synthesis
Phenolic compounds are utilized in organic synthesis, with metal cation-exchanged clays acting as catalysts for various reactions, including alkylation and oxidation. These catalysts offer a sustainable approach to synthesis, with potential for reuse and environmental benefits (Tateiwa & Uemura, 1997).
Anticancer Properties
Specific phenolic compounds, such as eugenol, demonstrate promising anticancer properties through mechanisms like inducing cell death and inhibiting cancer cell migration. Such natural bioactive components hold potential for developing adjunct therapies to conventional cancer treatments, reducing toxicity and enhancing effectiveness (Zari et al., 2021).
Properties
IUPAC Name |
4-[1-[tert-butyl(dimethyl)silyl]oxy-4-methylpentan-2-yl]-2-prop-2-enylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2Si/c1-9-10-18-14-17(11-12-20(18)22)19(13-16(2)3)15-23-24(7,8)21(4,5)6/h9,11-12,14,16,19,22H,1,10,13,15H2,2-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEKPKBSFDVECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO[Si](C)(C)C(C)(C)C)C1=CC(=C(C=C1)O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
